![molecular formula C16H13N3O3S B2622940 N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923682-01-3](/img/structure/B2622940.png)
N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)furan-2-carboxamide, also known as OTFC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
- The NLRP3 inflammasome plays a crucial role in neuroinflammation associated with neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, and HIV-associated dementia .
- SAR studies revealed that modifications to the sulfonylurea linker led to the identification of potent NLRP3 antagonists with low nanomolar inhibitory activities .
- Researchers have explored their cytotoxic effects against cancer cell lines, and further investigations are ongoing .
- Agar powder, a biodegradable and non-toxic catalyst, facilitates the efficient one-pot synthesis of these heterocyclic compounds .
- These derivatives may find applications in various fields, including materials science and pharmaceutical research .
- Researchers are investigating its potential in modulating inflammatory pathways and cytokine production .
Inhibition of NLRP3 Inflammasome
Anticancer Potential
Dihydropyrimidinone Synthesis
Pyridine-2-thiol Derivatives
Anti-Inflammatory Properties
Neuroprotective Strategies
properties
IUPAC Name |
N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-14(17-11-5-2-1-3-6-11)9-12-10-23-16(18-12)19-15(21)13-7-4-8-22-13/h1-8,10H,9H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGYIMZJXZNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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